N*1*-(2-Chloro-6-fluoro-benzyl)-N*1*-methyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-ethane-1,2-diamine is an organic compound characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and N-methyl-ethane-1,2-diamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-ethane-1,2-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amine oxides or reduction to form secondary amines.
Condensation Reactions: It can react with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Scientific Research Applications
N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-ethane-1,2-diamine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Chloro-6-fluoro-benzyl)-N1-ethyl-ethane-1,2-diamine
- N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-propane-1,3-diamine
Uniqueness
N1-(2-Chloro-6-fluoro-benzyl)-N1-methyl-ethane-1,2-diamine is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N'-[(2-chloro-6-fluorophenyl)methyl]-N'-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN2/c1-14(6-5-13)7-8-9(11)3-2-4-10(8)12/h2-4H,5-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGUVYANIQPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.